2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazole
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Overview
Description
The compound “2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazole” is a complex organic molecule that contains several functional groups including an aziridine ring, a thiazole ring, and a phenyl ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The aziridine ring is a three-membered ring containing nitrogen, which introduces strain into the molecule and makes it highly reactive .Chemical Reactions Analysis
Aziridines are known to undergo ring-opening reactions in the presence of nucleophiles . Thiazoles, on the other hand, are aromatic and relatively stable, but can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aziridine ring could make the compound reactive, while the aromatic thiazole and phenyl rings could contribute to its stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-2-13(16-17-6-7-20-16)8-15(3-1)19-11-14-10-18(14)9-12-4-5-12/h1-3,6-8,12,14H,4-5,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJMBIOGMBORGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC(=C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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